2-(Dimethylamino)benzoyl chloride 2-(Dimethylamino)benzoyl chloride
Brand Name: Vulcanchem
CAS No.: 64109-38-2
VCID: VC14347728
InChI: InChI=1S/C9H10ClNO/c1-11(2)8-6-4-3-5-7(8)9(10)12/h3-6H,1-2H3
SMILES:
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63 g/mol

2-(Dimethylamino)benzoyl chloride

CAS No.: 64109-38-2

Cat. No.: VC14347728

Molecular Formula: C9H10ClNO

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

2-(Dimethylamino)benzoyl chloride - 64109-38-2

Specification

CAS No. 64109-38-2
Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
IUPAC Name 2-(dimethylamino)benzoyl chloride
Standard InChI InChI=1S/C9H10ClNO/c1-11(2)8-6-4-3-5-7(8)9(10)12/h3-6H,1-2H3
Standard InChI Key TWAOVIVEUFBAHK-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=CC=C1C(=O)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Synonyms

2-(Dimethylamino)benzoyl chloride is systematically named as 2-(dimethylamino)benzoyl chloride and is alternatively referred to as N,N-dimethylaminobenzoyl chloride or 2-dimethylaminobenzoyl chloride . Its International Union of Pure and Applied Chemistry (IUPAC) name is 2-(dimethylcarbamoyl)benzene-1-carbonyl chloride.

Molecular Properties

Key molecular parameters include:

PropertyValue
Molecular FormulaC9H10ClNO\text{C}_9\text{H}_{10}\text{ClNO}
Molecular Weight183.635 g/mol
Exact Mass183.045 g/mol
Topological Polar Surface Area (TPSA)20.31 Ų
LogP (Octanol-Water Partition Coefficient)2.13

The dimethylamino group at the ortho position enhances the compound’s solubility in polar aprotic solvents while retaining moderate lipophilicity, as indicated by its LogP value .

Synthesis and Manufacturing

Conventional Synthesis Routes

The most widely documented synthesis involves the reaction of 2-(dimethylamino)benzoic acid with thionyl chloride (SOCl2\text{SOCl}_2) under controlled conditions. This method mirrors general acyl chloride preparation protocols, where carboxylic acids are treated with chlorinating agents . A representative procedure is outlined below:

  • Reaction Setup:

    • 2-(Dimethylamino)benzoic acid (1.0 equiv) is suspended in anhydrous dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2).

    • Thionyl chloride (1.2 equiv) is added dropwise at 0°C under an inert atmosphere.

    • The mixture is stirred at room temperature for 1–2 hours.

  • Workup:

    • Excess SOCl2\text{SOCl}_2 and solvent are removed under reduced pressure.

    • The crude product is purified via vacuum distillation or recrystallization.

This method yields 2-(dimethylamino)benzoyl chloride with >90% purity, as validated by nuclear magnetic resonance (NMR) and mass spectrometry .

Optimization and Scalability

A patent describing the synthesis of structurally related compounds (e.g., 2-dimethylaminoethyl chloride hydrochloride) highlights the importance of temperature control and stoichiometric ratios . For instance, maintaining the reaction temperature below 15°C minimizes side reactions such as dimerization. Additionally, using a 1.05:1 molar ratio of SOCl2\text{SOCl}_2 to the starting alcohol ensures complete conversion while reducing waste .

Physicochemical Properties

Stability and Reactivity

2-(Dimethylamino)benzoyl chloride is moisture-sensitive and undergoes hydrolysis in aqueous environments to form 2-(dimethylamino)benzoic acid. Its reactivity as an acylating agent is attributed to the electrophilic carbonyl carbon, which readily reacts with nucleophiles such as amines and alcohols.

Spectral Data

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1775 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-Cl stretch).

  • 1^1H NMR (CDCl3_3): δ 2.98 (s, 6H, N(CH3_3)2_2), 7.32–7.45 (m, 4H, aromatic protons) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s dual functionality enables its use in synthesizing bioactive molecules. For example:

  • Antidepressants: Acylation of aryl amines yields derivatives with serotonin receptor affinity.

  • Local Anesthetics: Reaction with amino alcohols produces ester-based anesthetics.

Agrochemicals

2-(Dimethylamino)benzoyl chloride is a precursor to herbicides and fungicides. Its incorporation into sulfonamide derivatives enhances bioactivity against plant pathogens .

Polymer Chemistry

The compound participates in radical-initiated polymerizations to form polyamides with tailored thermal stability, leveraging the dimethylamino group’s electron-donating effects .

Future Perspectives

Advances in continuous-flow chemistry could optimize the synthesis of 2-(dimethylamino)benzoyl chloride, improving yield and reducing environmental impact. Additionally, its potential in metal-catalyzed cross-coupling reactions remains underexplored, offering avenues for novel drug discovery.

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